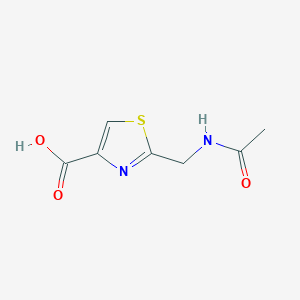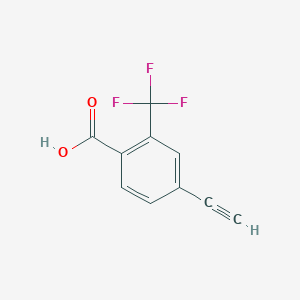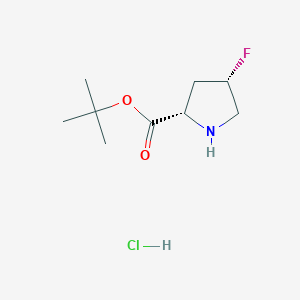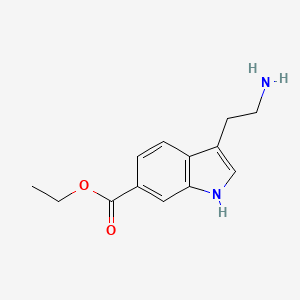
ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core, which is a fused ring system consisting of a benzene ring and a pyrrole ring, with an ethyl ester and an aminoethyl group attached to specific positions on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions, where the indole derivative is reacted with an appropriate aminoethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or primary amines.
Scientific Research Applications
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. The aminoethyl group can enhance the compound’s ability to bind to specific targets, while the ester group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:
Tryptamine: A naturally occurring indole derivative with a similar aminoethyl group.
Serotonin: A neurotransmitter with an indole core and an aminoethyl group.
Melatonin: A hormone with an indole core and an aminoethyl group, involved in regulating sleep-wake cycles.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)9-3-4-11-10(5-6-14)8-15-12(11)7-9/h3-4,7-8,15H,2,5-6,14H2,1H3 |
InChI Key |
MTHRACFTYYSWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=CN2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


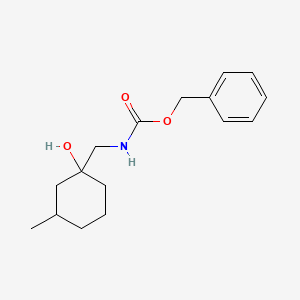
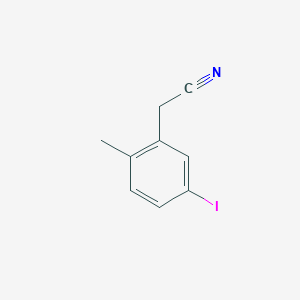

![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
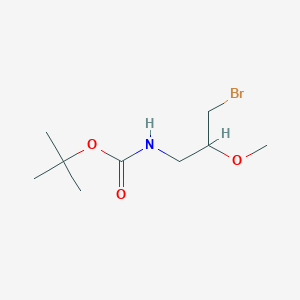
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
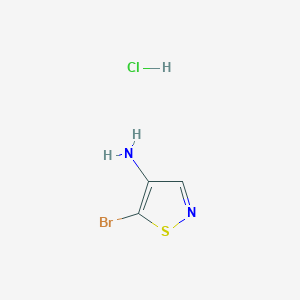
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
